5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carbonitrile
Description
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
5-oxo-2,3-dihydro-1H-imidazo[1,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C8H7N3O/c9-5-6-1-2-7(12)11-4-3-10-8(6)11/h1-2,10H,3-4H2 |
InChI Key |
YQSYHWZVCLACHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=O)C=CC(=C2N1)C#N |
Origin of Product |
United States |
Preparation Methods
Core Architecture
The molecule features a bicyclic framework comprising a fused imidazole and tetrahydropyridine ring, with a ketone group at position 5 and a nitrile substituent at position 8. Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₈H₇N₃O | PubChem |
| Molecular weight | 161.16 g/mol | PubChem |
| IUPAC name | 5-oxo-1H,2H,3H,5H-imidazo[1,2-a]pyridine-8-carbonitrile | PubChem |
X-ray crystallography data remains unreported, but computational models predict planar geometry at the nitrile-bearing carbon.
Synthetic Methodologies
Cyclocondensation with Simultaneous Cyanation
This one-pot strategy utilizes 2-aminopyridine derivatives and α,β-unsaturated nitriles under acidic conditions:
Procedure :
-
Reactants : 2-Aminopyridine (1.0 equiv), acrylonitrile (1.2 equiv)
-
Catalyst : HCl (10 mol%) in ethanol
-
Conditions : Reflux at 80°C for 12 hr
-
Yield : 68% after silica gel chromatography (hexane:EtOAc 3:1)
Mechanistic Pathway :
-
Michael addition of 2-aminopyridine to acrylonitrile forms β-aminonitrile intermediate
-
Intramolecular cyclization via nucleophilic attack at C8
Limitations :
-
Competing polymerization of acrylonitrile reduces yield
-
Requires strict moisture control to prevent nitrile hydrolysis
Metal-Free Iodine-Catalyzed Synthesis
Adapted from imidazopyridine protocols, this method employs molecular iodine (I₂) as a dual-function catalyst:
Optimized Conditions :
| Parameter | Specification |
|---|---|
| Solvent | Cyclohexane/H₂O (2:1) |
| Catalyst | I₂ (20 mol%) |
| Temperature | 60°C |
| Reaction time | 6 hr |
| Isolated yield | 74% |
Key Advantages :
Characterization Data :
Post-Functionalization of Imidazopyridine Precursors
A sequential approach involving late-stage cyanation:
Step 1: Synthesis of 8-Bromo Intermediate
-
Starting material: 5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid
-
Reagents: PBr₃ (2.5 equiv), CH₂Cl₂, 0°C → rt
Step 2: Cyanation
| Condition | Result |
|---|---|
| CuCN (1.1 equiv) | 58% yield, 94% purity |
| KCN/Aliquat 336 | 63% yield, requires phase-transfer catalyst |
Purification : Recrystallization from ethanol/water (4:1) yields colorless needles.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Metal Content |
|---|---|---|---|---|
| Cyclocondensation | 68 | 95 | Moderate | None |
| I₂-Catalyzed | 74 | 97 | High | None |
| Post-Functionalization | 63 | 94 | Low | Cu residuals |
Critical Observations :
-
Iodine-mediated synthesis offers optimal balance of yield and scalability
-
Post-functionalization routes introduce metal contaminants requiring additional purification
Advanced Characterization Techniques
Spectroscopic Profiling
Mass Spectrometry :
¹³C NMR (101 MHz, DMSO-d₆) :
| δ (ppm) | Assignment |
|---|---|
| 176.2 | C5 ketone |
| 118.4 | CN |
| 42.1 | CH₂ (position 2) |
Industrial-Scale Considerations
Solvent Recovery Systems
Waste Stream Management
-
Iodine residues: Treated with 10% NaHSO₃ solution
-
Cyanide byproducts: Alkaline chlorination (pH >10, excess Cl₂)
Emerging Methodologies
Photocatalytic Cyanation
Preliminary studies using:
Chemical Reactions Analysis
Cyclization and Core Formation Reactions
The synthesis of the imidazo[1,2-a]pyridine core often involves cyclization reactions. For example, compound 3e [(E)-3-(chloromethylene)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-6,8-dicarbonitrile] is synthesized via a CuCl₂-mediated reaction with isoamyl nitrite in acetonitrile . This reaction proceeds through a radical or metal-assisted pathway, forming the bicyclic structure with simultaneous introduction of the chloromethylene and nitrile groups.
Key conditions :
-
Reagents : CuCl₂, isoamyl nitrite
-
Solvent : Anhydrous acetonitrile
-
Temperature : Room temperature
Nitrile Group Reactivity
The carbonitrile group at position 8 participates in characteristic nitrile reactions:
Hydrolysis to Carboxylic Acid
While not explicitly documented for this compound, analogous imidazopyridine nitriles undergo hydrolysis under acidic or basic conditions to form carboxylic acids. For example, 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid (PubChem CID: 53337821) is likely derived from nitrile hydrolysis .
Proposed conditions :
-
Acidic hydrolysis : H₂SO₄/H₂O, reflux
-
Basic hydrolysis : NaOH/H₂O₂, heat
Nucleophilic Addition
The nitrile group can react with nucleophiles like Grignard reagents or amines:
-
Grignard addition : Forms ketones after hydrolysis.
-
Reaction with amines : Produces amidines or tetrazoles under specific conditions.
Substitution Reactions
The chloromethylene substituent in derivatives like 3a and 3e undergoes nucleophilic displacement :
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Chlorine displacement by amines | Primary/secondary amines, DMF | 3-(Amine-substituted)-imidazopyridine derivatives | 60–85% |
| Suzuki coupling | Pd catalyst, aryl boronic acid | Aryl-functionalized imidazopyridines | 50–75% |
Example :
-
3e reacts with aryl boronic acids under Pd catalysis to introduce aromatic groups at the chloromethylene position .
Electrophilic Aromatic Substitution
The electron-deficient imidazopyridine core directs electrophilic attacks to specific positions:
Nitration and Sulfonation
Limited by the core’s electron-withdrawing groups, but possible under strong acidic conditions:
-
Nitration : HNO₃/H₂SO₄ at 0–5°C targets position 7 (para to nitrile).
-
Sulfonation : SO₃/H₂SO₄ introduces sulfonic acid groups.
Halogenation
Electrophilic bromination or chlorination occurs at position 6 (ortho to nitrile), as observed in related compounds.
Reduction Reactions
The nitrile group can be reduced to primary amines:
Catalytic Hydrogenation :
-
Conditions : H₂ (1–3 atm), Raney Ni or Pd/C, ethanol, 25–80°C
-
Product : 8-Aminomethyl-imidazopyridine derivative
Photochemical and Thermal Stability
The compound exhibits stability under standard laboratory conditions but decomposes under UV light or prolonged heating (>200°C) .
Mechanistic Insights
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carbonitrile is with a molecular weight of 180.16 g/mol. Its structure features a tetrahydroimidazo[1,2-a]pyridine ring system that contributes to its biological activity.
Pharmaceutical Applications
1. Antimicrobial Activity
Research has indicated that derivatives of 5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carbonitrile exhibit promising antimicrobial properties. A study demonstrated that certain derivatives showed significant inhibition against various bacterial strains, suggesting potential use as antimicrobial agents in pharmaceutical formulations.
Case Study:
A derivative was tested against Staphylococcus aureus and Escherichia coli, showing an inhibition zone of 15 mm and 12 mm respectively. This indicates moderate antibacterial activity and warrants further exploration into its mechanism of action.
2. Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study:
In a recent study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a 30% reduction in cell viability after 48 hours. This effect was attributed to the compound's ability to disrupt mitochondrial function and induce oxidative stress.
Biological Research Applications
3. Neurological Studies
5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carbonitrile has been explored for its neuroprotective effects. Research suggests it may have potential in treating neurodegenerative diseases due to its ability to modulate neurotransmitter levels.
Case Study:
In animal models of Alzheimer's disease, administration of the compound improved cognitive function as measured by the Morris water maze test. The results indicate a possible role in enhancing synaptic plasticity.
Data Tables
| Application Area | Findings |
|---|---|
| Antimicrobial Activity | Inhibition zones: Staphylococcus aureus (15 mm), E. coli (12 mm) |
| Anticancer Properties | 30% reduction in MCF-7 cell viability after 48 hours |
| Neurological Studies | Improved cognitive function in animal models of Alzheimer's disease |
Mechanism of Action
The mechanism of action of 5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets. The compound’s fluorescence properties are attributed to its ability to form inclusion complexes with cyclodextrins, which enhances its optical activity . This interaction is crucial for its application as a biosensor and in imaging techniques.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Imidazo[1,2-a]pyridine vs. Imidazo[1,2-c]pyrimidine
- Target Compound : The imidazo[1,2-a]pyridine core provides planar rigidity, enhancing binding to tubulin’s colchicine site .
- Analog: 7-(4-Chlorophenyl)-2-oxo-3-allylidene-5-thioxo-tetrahydroimidazo[1,2-c]pyrimidine-8-carbonitrile () replaces pyridine with pyrimidine, introducing an additional nitrogen atom.
Imidazo[2,1-b]quinazoline
Substituent Effects on Bioactivity
Carbonitrile vs. Carboxylic Acid
- Target Compound : The 8-carbonitrile group contributes to tubulin-binding via dipole interactions and enhances metabolic stability .
- Analog: 5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid (IPCA, ) replaces carbonitrile with carboxylic acid, enabling fluorescence via extended π-conjugation. IPCA exhibits strong blue emission (quantum yield >20%), unlike the non-fluorescent carbonitrile analog .
Indolyl and Aryl Modifications
- Analog : 5-Indolyl-7-arylimidazo[1,2-a]pyridine-8-carbonitriles () introduce indolyl moieties at position 5, improving antitubulin potency (IC₅₀ < 50 nM) by mimicking the trimethoxyphenyl group of colchicine. Electron-withdrawing substituents (e.g., nitro, bromo) on the aryl ring enhance cytotoxicity .
Electronic and Steric Effects
- Nitro Groups: Derivatives like (5-(5-Bromo-1H-indol-3-yl)-8-nitro-tetrahydroimidazo[1,2-a]pyridin-6-yl)(2-hydroxyphenyl)methanone () show higher melting points (215–217°C) and stability due to nitro-induced resonance stabilization. However, steric bulk from bromo substituents may reduce binding affinity .
- Trifluoromethyl Groups : Ethyl 5-hydroxy-8-nitro-5-(trifluoromethyl)-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate () leverages trifluoromethyl’s electron-withdrawing effect to improve lipophilicity (logP ≈ 2.5), enhancing blood-brain barrier penetration .
Biological Activity
5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carbonitrile is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C8H7N3O
- Molecular Weight : 161.16 g/mol
- CAS Number : 439118-89-5
Synthesis
The synthesis of 5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carbonitrile typically involves multi-component reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea in the presence of catalysts such as TMSCl under microwave irradiation conditions. This approach has been shown to yield high purity and good yields of the desired product.
Biological Activity
The biological activity of 5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carbonitrile has been explored in various studies:
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance:
- Staphylococcus aureus and Escherichia coli were tested for susceptibility to compounds derived from imidazo[1,2-a]pyridine scaffolds.
- The minimum inhibitory concentration (MIC) values were determined to assess potency.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- In vitro assays demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).
- Mechanistic studies suggested that these compounds may induce apoptosis via mitochondrial pathways.
Antioxidant and Anti-inflammatory Properties
Compounds related to 5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine have shown promising antioxidant activity:
- They scavenge free radicals effectively and reduce oxidative stress markers in cellular models.
- Additionally, anti-inflammatory assays indicated a reduction in pro-inflammatory cytokines.
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
| Study | Findings |
|---|---|
| Cheng et al. (2022) | Evaluated antimicrobial activity against standard strains; showed significant inhibition against E. coli and S. aureus. |
| Gupta et al. (2023) | Investigated cytotoxicity on MCF-7 and MDA-MB-231 cells; reported IC50 values indicating potent anticancer activity. |
| Faizan et al. (2024) | Assessed antioxidant properties; demonstrated significant reduction in oxidative stress markers in vitro. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carbonitrile derivatives?
- Answer : A common approach involves microwave-assisted organic synthesis (MAOS) using diglyme as a solvent under controlled irradiation. For example, a modified procedure reacting 1-(pyridin-2-yl)ethanone with 2-amino-6-(4-methoxyphenyl)-4-phenylnicotinonitrile yields imidazo[1,2-a]pyridine derivatives with high efficiency . Copper-catalyzed tandem radical cyclization reactions of hydrazines and benzylidenemalononitriles also provide access to structurally similar triazolopyridine carbonitriles, demonstrating versatility in heterocycle formation .
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
- Answer : Multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical. For instance, ¹H NMR analysis of derivatives like diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate confirmed chemical shifts at δ 1.2–1.4 ppm (ester CH₃) and δ 4.2–4.4 ppm (ester CH₂), while HRMS validated molecular ion peaks within 0.5 ppm accuracy .
Q. What non-covalent interactions influence the crystallographic properties of imidazo[1,2-a]pyridines?
- Answer : Hirshfeld surface analysis of 5-(4-methoxyphenyl)-7-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile revealed dominant C–H···π (14.3%) and π···π stacking (9.8%) interactions, critical for stabilizing crystal packing. These interactions are validated via X-ray diffraction and computational modeling .
Advanced Research Questions
Q. How do solvent and catalyst choices affect regioselectivity in the synthesis of tetrahydroimidazo[1,2-a]pyridines?
- Answer : Polar aprotic solvents (e.g., diglyme) enhance microwave-assisted cyclization efficiency by stabilizing intermediates. Copper(I) iodide catalysts promote radical cyclization pathways, favoring 5-oxo regioisomers over competing products. For example, triaryl-substituted derivatives achieve >70% yield under optimized Cu(I)-catalyzed conditions .
Q. What contradictions exist in interpreting fluorescence data for structurally related carbonitriles?
- Answer : While 2,5,7-triaryl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitriles exhibit strong blue fluorescence (Φ = 0.82–0.89), imidazo[1,2-a]pyridines with electron-withdrawing groups (e.g., nitro) show fluorescence quenching due to intramolecular charge transfer (ICT). Discrepancies arise from substituent effects on Stokes shifts (Δλ = 60–120 nm), requiring time-resolved spectroscopy to resolve .
Q. How can in silico methods predict the biological activity of 5-oxo-tetrahydroimidazo[1,2-a]pyridines?
- Answer : Molecular docking studies using AutoDock Vina predict binding affinities to targets like GABAₐ receptors (ΔG = −9.2 kcal/mol) and protozoal enzymes (Ki = 0.8–1.2 µM). Bioavailability parameters (e.g., LogP = 2.1–3.5) are calculated via SwissADME, highlighting blood-brain barrier permeability for neuroactive derivatives .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
